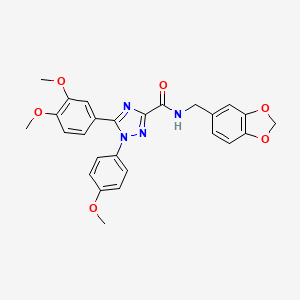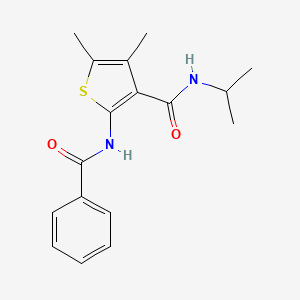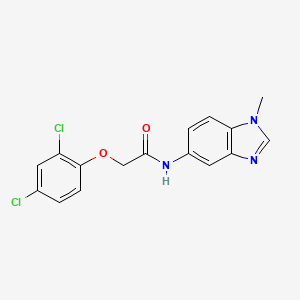
methyl (2Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH₃) attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1,3-benzodioxole and cyanoacetic acid.
Condensation Reaction: The key step involves a condensation reaction between the cyanoacetic acid and the benzodioxole derivative in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate.
Esterification: The final step involves the esterification of the cyanoacrylate intermediate with methanol to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of adhesives, coatings, and other materials due to its reactive cyano group.
Mécanisme D'action
The mechanism by which METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: These compounds also contain benzodioxole rings and exhibit similar biological activities.
Coumarins: Another class of compounds with structural similarities and diverse biological activities.
Uniqueness
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its cyano and methoxy groups, in particular, make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H11NO5 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
methyl (Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H11NO5/c1-16-10-4-8(3-9(6-14)13(15)17-2)5-11-12(10)19-7-18-11/h3-5H,7H2,1-2H3/b9-3- |
Clé InChI |
YWGFLCBQBVTKRP-OQFOIZHKSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C(=O)OC |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14999891.png)

![7-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B14999894.png)
![methyl 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14999898.png)


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B14999925.png)
![2-(4-chlorophenyl)-5-(4-methoxybenzyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14999930.png)
![methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B14999943.png)
![4-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999945.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

![3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14999962.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999965.png)
